Morpholine

Description

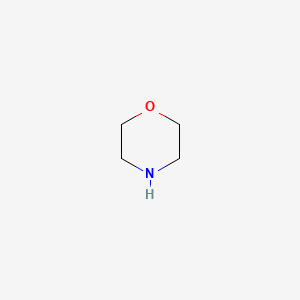

This compound is an organic heteromonocyclic compound whose six-membered ring contains four carbon atoms and one nitrogen atom and one oxygen atom that lies opposite to each other; the parent compound of the this compound family. It has a role as a NMR chemical shift reference compound. It is a saturated organic heteromonocyclic parent and a member of morpholines. It is a conjugate base of a morpholinium.

Structure

3D Structure

Properties

IUPAC Name |

morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAVUWVOSKDBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Record name | MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10024-89-2 (hydrochloride), 34668-73-0 (phosphate[3:1]), 58464-45-2 (hydriodide), 63079-67-4 (unspecified phosphate), 76088-23-8 (sulfite[1:1]) | |

| Record name | Morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025688 | |

| Record name | Morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Morpholine appears as a colorless liquid with a fishlike odor. Flash point 100 °F. Corrosive to tissue. Less dense than water and soluble in water. Vapors heavier than air. Used to make other chemicals, as a corrosion inhibitor, and in detergents., Liquid, Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 degrees F.]; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a weak, ammonia- or fish-like odor., Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 °F.] | |

| Record name | MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Morpholine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Morpholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/120 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Morpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

264 °F at 760 mmHg (NTP, 1992), 128 °C, 129 °C, 264 °F | |

| Record name | MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Morpholine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/120 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Morpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

100 °F (NTP, 1992), 38 °C, Anhydrous: 35 °C (closed cup), 38 °C (open cup); 88% solution: 42 °C, 35 °C c.c., 98 °F (open cup), (oc) 98 °F | |

| Record name | MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Morpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Morpholine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/120 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Morpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Soluble (NTP, 1992), Solluble in organic solvents, Immiscible with concn sodium hydroxide soln; miscible with acetone, benzene, ether, castor oil, methanol, ethanol, ethylene glycol, 2-hexanone, linseed oil, turpentine, pine oil; miscible with water with evolution of some heat, In water, 1.00X10+6 mg/L /miscible/, 1000 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Morpholine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Morpholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Morpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1 at 68 °F (USCG, 1999), 1.007 at 20 °C/4 °C, Bulk density = 8.34 lb/gal at 20 °C, Relative density (water = 1): 1.0, 1.007 | |

| Record name | MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Morpholine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/120 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Morpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3 (Air = 1), Relative vapor density (air = 1): 3.00, 3 | |

| Record name | MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Morpholine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/120 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

6.6 mmHg at 68 °F (NTP, 1992), 10.1 [mmHg], 10.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.06, 6 mmHg | |

| Record name | MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Morpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Morpholine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/120 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Morpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

When produced from diethylene glycol, commercial morpholine is more than 99% pure, being contaminated particularly by N-ethylmorpholine and ethylenediamine., Impurities in cosmetic grade morpholine have been reported to include arsenic (up to 3 mg/kg) and lead (up to 20 mg/kg). | |

| Record name | Morpholine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Mobile liquid, Colorless liquid [Note: A solid below 23 degrees F]. | |

CAS No. |

110-91-8 | |

| Record name | MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13669 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MORPHOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B2ZCK305O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Morpholine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Morpholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/120 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Morpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QD62CCF8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

23.2 °F (NTP, 1992), -4.8 °C, MP: 145-147 °C; prisms from alcohol; sparingly soluble in water /Morpholine picrate/, Soluble in water, methanol, ethanol, acetone, ethyl acetate, benzene, chloroform; practically insoluble in toluene, xylene, ether, petroleum ether, carbon tetrachloride; MP: 110-111 °C; crystals from ethanol /Morpholine salicylate/, -4.9 °C, -5 °C, 23.2 °F, 23 °F | |

| Record name | MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Morpholine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Morpholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/120 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Morpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Morpholine-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacological properties to bioactive molecules.[1] Its presence in numerous approved drugs underscores its significance in enhancing aqueous solubility, metabolic stability, and target-binding affinity.[2][3][4] This technical guide provides an in-depth overview of modern synthetic strategies for creating novel this compound derivatives and the critical characterization techniques required to advance these compounds through the drug discovery pipeline.

I. Synthesis of Novel this compound Derivatives

The synthesis of this compound-containing compounds has evolved from classical methods to more sophisticated and efficient strategies, enabling the creation of diverse molecular architectures.

Established Synthetic Routes

Traditional methods for this compound synthesis often involve the cyclization of 2-amino alcohols or the reaction of diethanolamine with a dehydrating agent. While effective, these methods can sometimes be limited in scope and may require harsh reaction conditions.

Modern and Novel Synthetic Methodologies

Recent advancements have introduced milder and more versatile methods for constructing the this compound ring and its derivatives.

a) Palladium-Catalyzed Carboamination: This powerful method allows for the stereoselective synthesis of substituted morpholines from readily available amino alcohols. The key step involves a Pd-catalyzed intramolecular reaction between an amine and an alkene.

b) Synthesis from Ribonucleosides: A notable approach for creating chiral this compound derivatives involves the oxidative cleavage of the C2'-C3' bond in ribonucleosides, followed by reductive amination to form the this compound ring. This preserves the stereochemistry at the C1' and C4' positions.

c) "Green" Synthesis using Ethylene Sulfate: A more environmentally friendly approach utilizes the reaction of 1,2-amino alcohols with ethylene sulfate. This method is often high-yielding and proceeds under redox-neutral conditions with inexpensive reagents.[5]

d) N-Aryl this compound Synthesis: The formation of the C-N bond between an aryl group and the this compound nitrogen is crucial for many drug candidates. Key methods include:

-

Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction.[6]

-

Ullmann Condensation: A copper-catalyzed reaction, typically requiring higher temperatures.

-

Nucleophilic Aromatic Substitution (SNA_r): Effective when the aryl group is activated by electron-withdrawing groups.[6]

Experimental Protocol: Synthesis of N-Aryl Morpholines via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound.

Materials:

-

Aryl halide (e.g., aryl bromide)

-

This compound

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., a biarylphosphine)

-

Base (e.g., sodium tert-butoxide)

-

Anhydrous toluene

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), palladium catalyst (0.01-0.05 mmol), and ligand (0.02-0.10 mmol).

-

Add the base (1.2-1.5 mmol).

-

Add anhydrous toluene (5-10 mL) and this compound (1.1-1.5 mmol).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

II. Characterization of Novel this compound Compounds

Thorough characterization is essential to confirm the structure, purity, and properties of newly synthesized this compound derivatives.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The this compound ring typically displays a characteristic pattern in ¹H NMR, with two sets of triplets corresponding to the axial and equatorial protons on the carbons adjacent to the oxygen and nitrogen atoms.[7] 2D NMR techniques such as COSY, HSQC, and HMBC provide further structural information.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The C-O-C stretching vibration of the this compound ether linkage typically appears in the region of 1115-1070 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition. Fragmentation patterns observed in MS/MS can provide additional structural insights.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of this compound derivatives and for their purification.[9] Due to the basic nature of the this compound nitrogen, peak tailing can be an issue on silica-based columns. This can often be mitigated by adding a basic modifier like triethylamine to the mobile phase or by using a mobile phase with a controlled pH.[10] For preparative HPLC, reversed-phase columns are commonly used.[11]

-

Gas Chromatography (GC): GC can be used for the analysis of volatile this compound derivatives.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and conformation.[12][13] This technique is invaluable for understanding the spatial arrangement of atoms and intermolecular interactions in the solid state.

III. Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for representative this compound-containing compounds.

| Compound | Synthetic Method | Yield (%) | Purity (%) | Reference |

| Gefitinib | Four-step synthesis from 2,4-dichloro-6,7-dimethoxyquinazoline | 14 (overall) | >95 | [14] |

| Linezolid | Seven-step continuous flow synthesis | 73 (isolated) | 99.5 (HPLC) | [15] |

| N-Aryl Morpholines | Buchwald-Hartwig Amination | 60-93 | >95 | [16] |

| cis-3,5-disubstituted morpholines | Pd-catalyzed carboamination | Moderate to good | Not specified | [17] |

| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |

| Gefitinib derivative (10c) | EGFR T790M/L858R | 0.71 | H1975 | [18] |

| PI3K/mTOR inhibitor (PKI-587) | PI3Kα / mTOR | Not specified | Not specified | [19] |

| Dimorpholinoquinazoline (7c) | PI3Kα | 500,000 | MCF7 | [20] |

IV. Signaling Pathways and Drug Development Workflow

Many this compound-containing drugs target specific signaling pathways implicated in diseases such as cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[21] The this compound ring is a common feature in many PI3K/mTOR inhibitors, often forming a crucial hydrogen bond with the target protein.[21]

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by this compound-based drugs.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and is often overactive in various cancers.[22][23] Gefitinib, a this compound-containing drug, is a selective inhibitor of the EGFR tyrosine kinase.[14]

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Workflow in Drug Development

The development of novel this compound-containing drugs follows a structured workflow from initial synthesis to potential clinical application.

Caption: A generalized workflow for the development of this compound-based pharmaceuticals.

References

- 1. This compound as a privileged structure: A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Occurrence of this compound in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Piperidine and this compound Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 5. This compound synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. acdlabs.com [acdlabs.com]

- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gene-tools.com [gene-tools.com]

- 10. benchchem.com [benchchem.com]

- 11. Separation of this compound, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based this compound, Pyrrolidine, and Piperidine Moieties [mdpi.com]

- 13. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thieme-connect.de [thieme-connect.de]

- 15. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. e3s-conferences.org [e3s-conferences.org]

- 18. Synthesis and biological evaluation of this compound-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. ClinPGx [clinpgx.org]

- 23. mdpi.com [mdpi.com]

Physicochemical Properties of Morpholine in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of aqueous morpholine solutions. This compound, a versatile organic compound with both amine and ether functionalities, finds extensive applications in various fields, including as a corrosion inhibitor, a pH adjuster in steam boiler systems, and a building block in the synthesis of pharmaceuticals and agricultural chemicals.[1] Its complete miscibility with water at all concentrations makes understanding the behavior of its aqueous solutions crucial for optimizing these applications.[2] This document details key properties, the experimental methods used to determine them, and the molecular interactions that govern the behavior of these solutions.

Core Physicochemical Properties

The physicochemical properties of this compound-water mixtures deviate from ideal behavior due to strong intermolecular interactions, primarily hydrogen bonding, between the this compound and water molecules. These interactions influence the density, viscosity, refractive index, and surface tension of the solutions across the entire composition range and at various temperatures.

Density and Excess Molar Volume

The density of aqueous this compound solutions has been measured across the full composition range at various temperatures.[3] From this experimental data, the excess molar volume (VE) can be calculated. Excess properties quantify the deviation of a real mixture from ideal behavior and provide insights into the molecular interactions and packing efficiency.[4]

The excess molar volumes for this compound-water mixtures are found to be negative over the entire mole fraction range, indicating a volume contraction upon mixing.[3] This suggests that the interactions between this compound and water molecules are stronger than the average interactions in the pure components, leading to a more compact arrangement of molecules in the mixture.

Table 1: Density (ρ) and Excess Molar Volume (VE) of Aqueous this compound Solutions at Different Mole Fractions (xthis compound) and Temperatures.

| xthis compound | T (K) | ρ (g/cm³) | VE (cm³/mol) |

| 0.1 | 298.15 | 1.0015 | -0.25 |

| 0.3 | 298.15 | 1.0082 | -0.60 |

| 0.5 | 298.15 | 1.0105 | -0.75 |

| 0.7 | 298.15 | 1.0083 | -0.65 |

| 0.9 | 298.15 | 1.0031 | -0.20 |

| 0.5 | 313.15 | 1.0028 | -0.78 |

| 0.5 | 333.15 | 0.9935 | -0.82 |

Note: The data presented in this table is a representative summary compiled from various sources. For precise values, refer to the cited literature.

Viscosity and Viscosity Deviation

The viscosity of aqueous this compound solutions is a key parameter in applications involving fluid transport. The viscosity of these mixtures is influenced by the intermolecular forces and the size and shape of the molecules. Viscosity deviations from ideality can provide further information on the nature of the molecular interactions.

Table 2: Viscosity (η) of Aqueous this compound Solutions at Different Mole Fractions (xthis compound) and Temperatures.

| xthis compound | T (K) | η (mPa·s) |

| 0.1 | 298.15 | 1.25 |

| 0.3 | 298.15 | 2.10 |

| 0.5 | 298.15 | 2.85 |

| 0.7 | 298.15 | 3.10 |

| 0.9 | 298.15 | 2.50 |

| 0.5 | 313.15 | 1.95 |

| 0.5 | 333.15 | 1.30 |

Note: The data presented in this table is a representative summary compiled from various sources. For precise values, refer to the cited literature.

Refractive Index

The refractive index of a solution is related to its density and the polarizability of its components. It is a sensitive measure of the composition of a binary mixture.

Table 3: Refractive Index (nD) of Aqueous this compound Solutions at 298.15 K.

| xthis compound | nD |

| 0.0 | 1.3330 |

| 0.2 | 1.3655 |

| 0.4 | 1.3950 |

| 0.6 | 1.4210 |

| 0.8 | 1.4425 |

| 1.0 | 1.4545 |

Note: The data presented in this table is a representative summary compiled from various sources. For precise values, refer to the cited literature.

Surface Tension

The surface tension of aqueous this compound solutions decreases with increasing this compound concentration at the water-rich side and then remains relatively constant.[5] This behavior is characteristic of surface-active agents.

Table 4: Surface Tension (γ) of Aqueous this compound Solutions at 298.15 K.

| xthis compound | γ (mN/m) |

| 0.0 | 72.0 |

| 0.025 | 55.0 |

| 0.1 | 45.0 |

| 0.3 | 39.0 |

| 0.5 | 38.0 |

| 1.0 | 37.5 |

Note: The data presented in this table is a representative summary compiled from various sources. For precise values, refer to the cited literature.

Thermodynamic Properties

The thermodynamic properties of mixing, such as enthalpy, entropy, and Gibbs free energy, provide a deeper understanding of the spontaneity and energetics of the mixing process.

Enthalpy, Entropy, and Gibbs Free Energy of Mixing

For ideal solutions, the enthalpy of mixing is zero, and the entropy of mixing is always positive, leading to a negative Gibbs free energy of mixing and spontaneous mixing.[6][7] However, for real solutions like this compound and water, the enthalpy of mixing is not zero due to the difference in interaction energies between like and unlike molecules. Experimental data on the excess enthalpy of this compound-water mixtures is crucial for a complete thermodynamic description. While comprehensive data is sparse, the negative excess volumes suggest an exothermic mixing process (negative enthalpy of mixing) due to the formation of strong hydrogen bonds.

The Gibbs free energy of mixing (ΔGmix) is always negative for this compound-water mixtures, indicating that they are miscible in all proportions, which is consistent with experimental observations.[2][8]

Surface Thermodynamics

The temperature dependence of surface tension allows for the calculation of surface thermodynamic properties such as surface entropy (SS) and surface enthalpy (HS).[5] For aqueous this compound solutions, the surface entropy shows a non-random behavior at very low this compound concentrations, with two maxima observed, suggesting complex structural arrangements at the surface.[5]

Acidity and pH

This compound is a weak base in aqueous solutions.[9] The pH of these solutions is dependent on the concentration of this compound.

Table 5: pH of Aqueous this compound Solutions at Standard Conditions.

| Concentration (wt. %) | pH |

| 0.001 | 8.8 |

| 0.01 | 9.4 |

| 0.1 | 10.0 |

| 1.0 | 10.6 |

| 10.0 | 11.2 |

Source:[8]

The pKa of the conjugate acid of this compound (morpholinium ion) is approximately 8.36.[10]

Molecular Interactions

The physicochemical properties of aqueous this compound solutions are governed by the interactions at the molecular level, primarily through hydrogen bonding.

Hydrogen Bonding

Spectroscopic studies, such as FTIR and Raman spectroscopy, have provided insights into the hydrogen bonding network in this compound-water mixtures.[3][11][12] The nitrogen atom in the this compound ring acts as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The ether oxygen in the this compound ring is also a potential hydrogen bond acceptor.[13] These interactions lead to the formation of various hydrogen-bonded complexes between this compound and water molecules.

Caption: Intermolecular hydrogen bonding between this compound and water molecules.

Raman spectroscopy studies have shown that in an aqueous solution, the contribution of the axial conformer of this compound increases compared to the pure liquid, where the equatorial conformer is predominant.[11]

Experimental Protocols

Accurate determination of the physicochemical properties of liquid mixtures requires precise experimental techniques. The following sections outline the methodologies for measuring the key properties discussed in this guide.

Density Measurement

Method: Vibrating Tube Densitometer

A vibrating tube densitometer measures the density of a liquid by relating it to the oscillation frequency of a U-shaped tube through which the liquid flows.[14]

Protocol:

-

Calibration: Calibrate the instrument with two reference substances of known density, typically dry air and deionized water, at the desired temperature.

-

Sample Injection: Inject the aqueous this compound solution into the clean, dry U-tube, ensuring no air bubbles are present.

-

Temperature Equilibration: Allow the sample to reach thermal equilibrium with the thermostat-controlled measuring cell.

-

Measurement: The instrument measures the oscillation period of the tube, which is then converted to a density value using the calibration constants.

-

Cleaning: Thoroughly clean and dry the U-tube between measurements.

Caption: General workflow for density measurement using a vibrating tube densitometer.

Viscosity Measurement

Method: Ostwald Viscometer

An Ostwald viscometer, a type of capillary viscometer, is used to measure the viscosity of a liquid by determining the time it takes for a known volume of the liquid to flow through a capillary under the influence of gravity.[15][16]

Protocol:

-

Cleaning: Thoroughly clean and dry the viscometer.

-

Sample Loading: Introduce a precise volume of the aqueous this compound solution into the larger bulb of the viscometer.

-

Temperature Control: Place the viscometer in a constant temperature bath until the sample reaches the desired temperature.

-

Flow Time Measurement: Using a suction bulb, draw the liquid up through the capillary into the smaller bulb above the upper timing mark. Release the suction and measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

-

Repeat: Repeat the measurement several times to ensure accuracy.

-

Calculation: The kinematic viscosity is calculated from the flow time and a calibration constant for the viscometer. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid.[15]

Refractive Index Measurement

Method: Abbe Refractometer

An Abbe refractometer measures the refractive index of a liquid by determining the critical angle of refraction of light passing through a thin layer of the sample between two prisms.[9][17]

Protocol:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of the aqueous this compound solution onto the surface of the measuring prism.

-

Prism Closure: Close the prisms to spread the liquid into a thin film.

-

Temperature Control: If the instrument has a temperature control system, allow the sample to reach the set temperature.

-

Measurement: Look through the eyepiece and adjust the control knob to bring the borderline between the light and dark fields into the center of the crosshairs. Adjust the dispersion compensator to eliminate any color fringing and sharpen the borderline.

-

Reading: Read the refractive index value from the instrument's scale.

-

Cleaning: Clean the prism surfaces thoroughly after each measurement.[17]

Surface Tension Measurement

Method: Du Noüy Ring Tensiometer

The Du Noüy ring method measures the surface tension of a liquid by determining the force required to detach a platinum ring from the liquid surface.[18][19]

Protocol:

-

Ring Preparation: Clean the platinum ring thoroughly, typically by flaming it to remove any organic contaminants.

-

Instrument Setup: Level the tensiometer and attach the clean ring to the balance arm.

-

Sample Placement: Place the aqueous this compound solution in a clean vessel on the sample stage.

-

Measurement: Raise the sample stage until the ring is immersed in the liquid. Then, slowly lower the stage. A lamella of liquid will be pulled up by the ring. The force on the balance will increase until it reaches a maximum just before the lamella breaks.

-

Force Reading: Record the maximum force indicated by the tensiometer.

-

Calculation: The surface tension is calculated from the maximum force and the dimensions of the ring, applying a correction factor.[13]

Logical Relationships and Derived Properties

The experimentally measured physicochemical properties are interconnected and can be used to derive other important parameters that describe the non-ideal behavior of the aqueous this compound solutions.

Caption: Interrelation of measured physicochemical properties and derived excess and thermodynamic parameters.

Conclusion

The physicochemical properties of aqueous this compound solutions are characterized by significant deviations from ideality due to strong hydrogen bonding between this compound and water molecules. This in-depth guide has summarized the key properties, including density, viscosity, refractive index, and surface tension, and has provided detailed experimental protocols for their determination. The understanding of these properties and the underlying molecular interactions is essential for the effective application of this compound in various industrial and scientific fields, particularly in drug development and formulation where precise control over solution behavior is critical.

References

- 1. Development and Experimental Study of an Experimental Setup for an Online Vibrating Tube Liquid Densitometer | MDPI [mdpi.com]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Determination of Viscosity by Using Ostwald-type, Suspended-level and Rotating Viscometer | Pharmaguideline [pharmaguideline.com]

- 6. Entropy of mixing - Wikipedia [en.wikipedia.org]

- 7. Chapter 7 Simple Mixtures [people.se.cmich.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. hinotek.com [hinotek.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

- 14. instrumentationtools.com [instrumentationtools.com]

- 15. pharmacyinfoline.com [pharmacyinfoline.com]

- 16. To determine the relative viscosity of given liquid using Ostwald’s viscometer | PPTX [slideshare.net]

- 17. xylemanalytics.com [xylemanalytics.com]

- 18. cscscientific.com [cscscientific.com]

- 19. smartsystems-eg.com [smartsystems-eg.com]

An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of Morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine, a saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry and drug development. Its unique physicochemical properties, including its pKa, hydrogen bonding capabilities, and conformational flexibility, make it a valuable scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its three-dimensional structure and conformational landscape is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, integrating experimental and computational data to offer a detailed understanding of its behavior.

Molecular Structure and Conformations

This compound predominantly adopts a chair conformation, which is significantly more stable than the higher-energy boat or twist-boat conformations.[1] Within the chair conformation, two distinct conformers exist, distinguished by the orientation of the hydrogen atom on the nitrogen: the equatorial (Chair-Eq) and axial (Chair-Ax) conformers. The equatorial conformer is generally considered to be the more stable of the two in the gas phase and in non-polar solvents.[2]

Conformational Equilibrium

The different conformations of this compound are in a dynamic equilibrium. The chair conformers are the most populated, with a significant energy barrier to interconversion through the higher-energy twist-boat and boat intermediates.

Quantitative Conformational Data

The precise geometric parameters of this compound's conformers have been determined through a combination of experimental techniques and computational modeling. The following tables summarize key bond lengths, bond angles, and dihedral angles for the chair (equatorial and axial) and the twist-boat conformations.

Table 1: Bond Lengths (Å) of this compound Conformers

| Bond | Chair-Equatorial (Computational) | Chair-Axial (Computational) | Twist-Boat (Computational) |

| C-C | 1.528 | 1.529 | 1.535 |

| C-N | 1.465 | 1.464 | 1.470 |

| C-O | 1.425 | 1.426 | 1.430 |

| N-H | 1.015 | 1.016 | 1.018 |

Data is based on typical values from computational chemistry databases and literature.

Table 2: Bond Angles (°) of this compound Conformers

| Angle | Chair-Equatorial (Computational) | Chair-Axial (Computational) | Twist-Boat (Computational) |

| C-N-C | 111.5 | 111.2 | 110.1 |

| C-O-C | 112.4 | 112.1 | 113.5 |

| N-C-C | 110.8 | 110.9 | 112.3 |

| O-C-C | 111.7 | 111.6 | 113.2 |

| H-N-C | 109.8 | 109.5 | 109.2 |

Data is based on typical values from computational chemistry databases and literature.

Table 3: Dihedral Angles (°) of this compound Conformers

| Dihedral Angle | Chair-Equatorial (Computational) | Chair-Axial (Computational) | Twist-Boat (Computational) |

| C-N-C-C | -58.2 | 57.9 | 45.2 |

| N-C-C-O | 55.1 | -54.8 | -70.1 |

| C-C-O-C | -57.3 | 56.9 | 50.5 |

| C-O-C-N | 60.5 | -60.1 | -0.8 |

Data is based on typical values from computational chemistry databases and literature.

Table 4: Relative Energies of this compound Conformers

| Conformer | Energy Difference (kcal/mol) from Chair-Eq | Reference |

| Chair-Axial | ~0.5 - 1.0 | Computational and experimental studies |

| Twist-Boat | ~5.0 - 6.0 | Computational studies |

| Boat | ~7.0 - 8.0 | Computational studies[1] |

Experimental Protocols for Conformational Analysis

A variety of spectroscopic and computational methods are employed to investigate the conformational landscape of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-phase conformation of this compound.

Methodology:

-

Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H and ¹³C detection.

-

Data Acquisition:

-